N'-(4-nitrobenzoyl)isonicotinohydrazide
Overview
Description
N’-(4-nitrobenzoyl)isonicotinohydrazide is an organic compound with the molecular formula C₁₃H₁₀N₄O₄ It is a derivative of isonicotinic acid and features a nitrobenzoyl group attached to the isonicotinohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(4-nitrobenzoyl)isonicotinohydrazide can be synthesized through the acylation reaction of isonicotinohydrazide with 4-nitrobenzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for N’-(4-nitrobenzoyl)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-nitrobenzoyl)isonicotinohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Reduction: 4-amino-N’-(isonicotinoyl)benzohydrazide.
Substitution: Various substituted hydrazides depending on the electrophile used.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry, forming complexes with metal ions.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential use as an anti-tuberculosis agent due to its structural similarity to isoniazid, a well-known anti-tuberculosis drug.
Industry: Possible applications in the synthesis of other pharmaceutical compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N’-(4-nitrobenzoyl)isonicotinohydrazide in its antimicrobial activity involves the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. Mycolic acids are essential components of the bacterial cell wall, and their disruption leads to cell death. The compound likely targets the enzyme InhA, similar to isoniazid, thereby inhibiting the synthesis of mycolic acids.
Comparison with Similar Compounds
Similar Compounds
Isoniazid: A well-known anti-tuberculosis drug that also targets mycolic acid synthesis.
N’-(3-nitrobenzoyl)isonicotinohydrazide: Another derivative with similar structural features and potential antimicrobial activity.
Uniqueness
N’-(4-nitrobenzoyl)isonicotinohydrazide is unique due to the position of the nitro group on the benzoyl ring, which can influence its reactivity and biological activity. The 4-nitro position may offer different electronic and steric effects compared to the 3-nitro derivative, potentially leading to variations in its efficacy and mechanism of action.
Properties
IUPAC Name |
N'-(4-nitrobenzoyl)pyridine-4-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c18-12(9-1-3-11(4-2-9)17(20)21)15-16-13(19)10-5-7-14-8-6-10/h1-8H,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVNLARJUOYREU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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